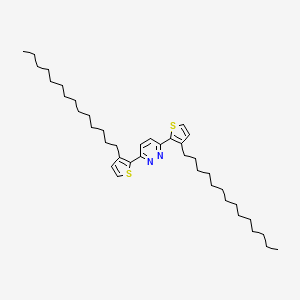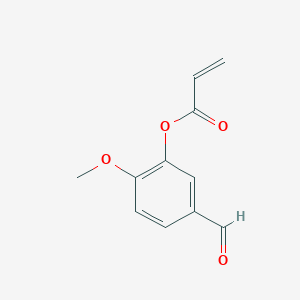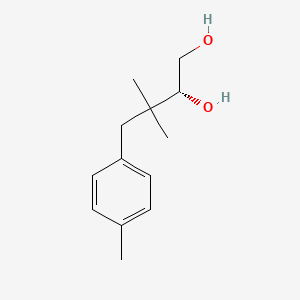
3,6-Bis(3-tetradecylthiophen-2-YL)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Bis(3-tetradecylthiophen-2-YL)pyridazine is a complex organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing two adjacent nitrogen atoms in a six-membered ring. This specific compound is characterized by the presence of two tetradecylthiophenyl groups attached to the pyridazine core, making it a unique and interesting molecule for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(3-tetradecylthiophen-2-YL)pyridazine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 3,6-dichloropyridazine with 3-tetradecylthiophen-2-ylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3,6-Bis(3-tetradecylthiophen-2-YL)pyridazine can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the pyridazine ring can produce dihydropyridazine derivatives.
科学研究应用
3,6-Bis(3-tetradecylthiophen-2-YL)pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用机制
The mechanism of action of 3,6-Bis(3-tetradecylthiophen-2-YL)pyridazine is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the thiophene rings suggests potential interactions with electron-rich or electron-deficient sites in biological systems. Additionally, the pyridazine core may interact with specific enzymes or receptors, influencing cellular processes.
相似化合物的比较
Similar Compounds
3,6-Bis(4-tert-butylphenyl)pyridazine: Similar in structure but with tert-butylphenyl groups instead of tetradecylthiophenyl groups.
3,6-Dichloropyridazine: A precursor in the synthesis of 3,6-Bis(3-tetradecylthiophen-2-YL)pyridazine.
3,6-Bis(2-thienyl)pyridazine: Contains thiophene rings but lacks the long alkyl chains.
Uniqueness
This compound is unique due to the presence of long tetradecyl chains attached to the thiophene rings. This structural feature imparts distinct physical and chemical properties, such as increased hydrophobicity and potential for self-assembly into organized structures.
属性
CAS 编号 |
872090-20-5 |
|---|---|
分子式 |
C40H64N2S2 |
分子量 |
637.1 g/mol |
IUPAC 名称 |
3,6-bis(3-tetradecylthiophen-2-yl)pyridazine |
InChI |
InChI=1S/C40H64N2S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-35-31-33-43-39(35)37-29-30-38(42-41-37)40-36(32-34-44-40)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-34H,3-28H2,1-2H3 |
InChI 键 |
NLPZXZALDQNMKM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCC1=C(SC=C1)C2=NN=C(C=C2)C3=C(C=CS3)CCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



propanedinitrile](/img/structure/B12593072.png)




![N-Butyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12593109.png)
![Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2,6-dibromo-](/img/structure/B12593115.png)


![3-[2-(4-Chlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12593126.png)

![1-[(3-Fluoropropyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B12593135.png)

